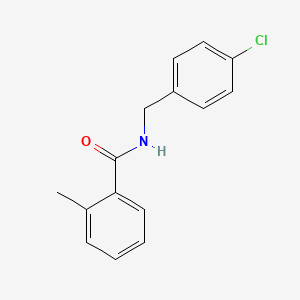

N-(4-chlorobenzyl)-2-methylbenzamide

Description

N-(4-Chlorobenzyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a 4-chlorobenzylamine moiety. Benzamides are widely studied for their roles in medicinal chemistry, material science, and catalysis due to their tunable electronic and steric properties . This compound’s synthesis typically involves the reaction of 2-methylbenzoyl chloride with 4-chlorobenzylamine under reflux conditions in aprotic solvents like acetonitrile . Its structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which influence its reactivity and applications.

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methylbenzamide |

InChI |

InChI=1S/C15H14ClNO/c1-11-4-2-3-5-14(11)15(18)17-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

PHDIFLCRKYPHKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-methylbenzamide typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid

Reduction: 4-chlorobenzylamine, 4-chlorobenzyl alcohol

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural analogs of N-(4-chlorobenzyl)-2-methylbenzamide and their key features:

Key Observations :

- Electron Effects : The 4-chlorobenzyl group in the target compound provides steric bulk and electron withdrawal, whereas methoxy (in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) enhances electron donation and fluorescence .

- Polarity : Hydroxyl-substituted analogs (e.g., ) exhibit higher solubility in polar solvents compared to the hydrophobic 4-chlorobenzyl group.

Critical Analysis :

- The anthraquinone derivative’s high yield (94%) reflects efficient amidation under inert conditions, while the target compound’s moderate yield (52%) suggests competing side reactions (e.g., di-benzamidomethylation) .

- Low-temperature synthesis in prevents decomposition of sensitive functional groups (e.g., methoxy).

Functional and Application-Based Comparisons

Spectroscopic Properties

- Fluorescent Analog (N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide): Exhibits strong fluorescence at pH 7–8, used for Pb²⁺ detection with a linear range of 0.1–10 µM . The target compound lacks reported fluorescence, likely due to the absence of conjugated electron-donating groups.

Q & A

Q. What are the established synthetic routes for N-(4-chlorobenzyl)-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- Condensation Reactions : React 2-methylbenzoic acid derivatives (e.g., acid chlorides) with 4-chlorobenzylamine. Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .

- Optimization : Control temperature (e.g., 25–50°C) and pH (neutral to slightly acidic) to minimize by-products. Monitor reaction progress via TLC or HPLC .

- Example : In structurally similar benzamides, yields >80% were achieved using DCC/HOBt in anhydrous dichloromethane at 25°C .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and chlorobenzyl substituents .

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions using SHELX software .

- Elemental Analysis : Validate purity (>95% C, H, N agreement) .

Q. What biological activities are reported for benzamide analogs, and how might this compound be explored?

- Potential Activities :

- Antimicrobial : Halogenated benzamides often disrupt bacterial enzymes (e.g., ACPS-PPTase) via competitive inhibition .

- Anticancer : Structural analogs with oxadiazole or thiazole moieties show apoptosis induction in tumor cells .

- Fluorometric Applications : Optimize fluorescence intensity at pH 5–7 and λex/λem = 340/380 nm for bioimaging studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Methodology :

- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to verify substituent orientation .

- Density Functional Theory (DFT) : Simulate NMR chemical shifts and overlay with experimental data to identify discrepancies .

- Case Study : In N-(4-chloro-3-iodophenyl)benzamide, X-ray confirmed para-substitution conflicting with initial NMR assignments, resolved via NOESY .

Q. What experimental design considerations are critical for optimizing fluorometric assays of this compound?

- Key Parameters :

- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to enhance quantum yield .

- pH Sensitivity : Fluorescence intensity peaks at pH 5–6 due to protonation of the amide group .

- Temperature Control : Maintain 25°C to prevent thermal quenching .

- Table : Optimal Fluorometric Conditions

| Parameter | Optimal Range |

|---|---|

| pH | 5.0–5.5 |

| Temperature | 25°C |

| λex | 340 nm |

| λem | 380 nm |

Q. How can regioselective functionalization of the benzamide core be achieved to enhance bioactivity?

- Strategies :

- Electrophilic Aromatic Substitution : Introduce nitro or sulfonyl groups at the meta position using HNO3/H2SO4 or SO3.

- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., oxadiazole formation) with 20–30% higher yields compared to conventional heating .

- Challenges : Competing side reactions (e.g., over-oxidation) require careful stoichiometric control .

Q. What computational methods support the prediction of this compound’s pharmacokinetic properties?

- Tools :

- Molecular Docking : Simulate binding to bacterial PPTase (PDB: 1TYM) to predict inhibition constants (Ki) .

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between biological activity assays (e.g., in vitro vs. in vivo)?

- Approach :

- Dose-Response Curves : Compare IC50 values across assays; discrepancies may arise from metabolic stability differences .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in in vivo models .

- Case Study : A trifluoromethyl benzamide analog showed potent in vitro enzyme inhibition (IC50 = 0.5 µM) but low in vivo efficacy due to rapid glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.